molecular formula C4H9NO4S2 B092899 Tetrahydrothiophene-3-sulfonamide 1,1-dioxide CAS No. 17115-48-9

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Cat. No. B092899
CAS RN: 17115-48-9
M. Wt: 199.3 g/mol
InChI Key: BVMJOOFLVVQAET-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a sulfonamide group, which is commonly found in many drug molecules due to its bioactive properties.

Synthesis Analysis

The synthesis of tetrahydrothiophene derivatives has been explored through different methods. One approach involves the Michael ring closure reaction between halomethyl (E)-β-styryl sulfones and CH-acids such as dimethyl malonate, malononitrile, and ethyl acetoacetate. This method leads to the formation of substituted tetrahydrothiophene-S,S-dioxides, showcasing a transformation of α-haloalkyl sulfones that is distinct from the well-known Ramberg–Bäcklund reaction .

Molecular Structure Analysis

The molecular structure of tetrahydrothiophene derivatives can be quite complex, especially when they are part of larger, planarized systems. For instance, cyclic tetrathiophenes have been synthesized with various bridging units, such as dimethylsilyl, sulfur, and sulfone bridges. These bridges affect the planarity of the central rings, which in turn influences the electronic properties of the molecules, such as the HOMO-LUMO gap and paratropicity .

Chemical Reactions Analysis

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide derivatives exhibit interesting reactivity patterns. They can react with sulfur and nitrogen nucleophiles, leading to the formation of products like vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions often involve the extrusion of sulfur dioxide and can proceed at room temperature, yielding high product yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothiophene derivatives are influenced by their molecular structure. For example, the planarity of the central rings in cyclic tetrathiophenes affects their color in solution, as well as their redox properties. These properties have been characterized using various spectroscopic techniques, including UV-vis, ESR, and NMR spectroscopy. The degree of planarity correlates with the narrowing of the HOMO-LUMO gap, which is a critical factor in determining the electronic properties of these compounds .

Scientific Research Applications

  • Environmental Impact and Biodegradation : Sulfolane is used in natural gas sweetening processes and can contaminate groundwater due to spills and leakages. Research has shown that sulfolane poses a risk of off-site contamination due to its high water solubility and mobility in aquifers. Studies have investigated the aerobic biodegradation of sulfolane by microbial cultures, finding that mixed cultures can effectively mineralize sulfolane, converting a significant portion of its carbon to CO2 and its sulfur to sulfate (Greene, Beatty, & Fedorak, 2000).

  • Effects on the Visual System : Acute exposure to sulfolane has been shown to impact the visual system. Changes in flash evoked potentials (FEPs) and pattern reversal evoked potentials (PREPs) were observed in a study that explored the effects of sulfolane on visual evoked potentials (Dyer, Boyes, & Hetzler, 1986).

  • Thermoregulatory Effects : Research has demonstrated that sulfolane can influence thermoregulation in animals. It promotes rapid changes in the thermoregulatory system, affecting metabolic rate and body temperature (Gordon, Dyer, Long, & Fehlner, 1985).

  • Synthesis and Biological Activity : Tetrahydrothiophene-3-sulfonamide 1,1-dioxide derivatives have been synthesized for potential use in biologically active compounds. These derivatives, including those annulated with oxazolidine rings, are of interest due to their potential biological activities, such as anticancer, antiviral, and antibacterial properties (Zarovnaya, Dul’nev, & Palchikov, 2015).

  • Chemical Properties and Reactions : The study of sulfolane's chemical properties, including solubility in various solvents and its reactivity, is an important area of research. This knowledge aids in understanding its behavior in different environmental and industrial contexts (U. D. and, Moollan, & Letcher, 1996).

  • Neurological and Behavioral Effects : Sulfolane has been found to produce neurological and behavioral effects in rodents, including hyperactivity and convulsions, indicating its potential impact on the central nervous system (Andersen, Jones, Kurlansik, Mehl, & Jenkins, 1976).

properties

IUPAC Name

1,1-dioxothiolane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMJOOFLVVQAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369580
Record name tetrahydrothiophene-3-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

CAS RN

17115-48-9
Record name tetrahydrothiophene-3-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dioxane (30 mL) is saturated with ammonia and cooled down to 0° C. A solution of tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide (0.5 g; 2.3 mmol; 1 eq) in dioxane (5 mL) is then added dropwise over 10 min. The reaction mixture is allowed to return to room temperature and stirred for 3 h while keeping ammonia bubbling. The suspension is filtered through a short plug of silica using dioxane as eluent, and the resulting solution is concentrated in vacuo to give a slightly yellow oil. The oil is taken up in MeOH and the solvent is evaporated to dryness to afford 0.37 g (81%) of the title compound as a beige solid. 1H NMR (DMSO-d6) δ 7.25 (s, 2H), 3.98 (quint., J=8.3 Hz, 1H), 3.49 (dd, J=14.0, 9.1 Hz, 1H), 3.38-3.14 (m, 3H), 2.50-2.24 (m, 2H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.5 g
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5 mL
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0 (± 1) mol
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0 (± 1) mol
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30 mL
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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